(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
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Overview
Description
The compound (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a xanthene core substituted with bromopentyl and diphenylphosphine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between appropriate aromatic aldehydes and ketones under acidic conditions.
Introduction of Bromopentyl Group: The bromopentyl group is introduced via a nucleophilic substitution reaction, where a suitable bromopentyl halide reacts with the xanthene core.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Xanthene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems due to its ability to form complexes with metal ions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- (2-(5-Bromopentyl)-9,9-dimethyl-7-hexyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
Uniqueness
The uniqueness of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) lies in its specific substitution pattern on the xanthene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and catalysis.
Properties
Molecular Formula |
C49H51BrOP2 |
---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
[2-(5-bromopentyl)-5-diphenylphosphanyl-9,9-dimethyl-7-pentylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C49H51BrOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32H2,1-3H3 |
InChI Key |
VLYPXIPQBRMREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
Origin of Product |
United States |
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